molecular formula C12H12N6S B11246304 3-methyl-N-(2-(methylthio)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

3-methyl-N-(2-(methylthio)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B11246304
M. Wt: 272.33 g/mol
InChI Key: LKRZEVMXCZGECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(2-(methylthio)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-(methylthio)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves a multi-step process. One common method includes the reaction of 3-amino-1,2,4-triazole with aromatic aldehydes and acetone in the presence of a Brønsted–Lowry acid such as TsOH . This reaction leads to the formation of the triazolopyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar triazolopyrimidine derivatives often involves scalable procedures that can be adapted for large-scale production. These methods typically focus on optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-(methylthio)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-(methylthio)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation, leading to its antitumor effects. It may also interact with DNA and RNA, disrupting their normal functions and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(2-(methylthio)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific structure, which combines the triazole and pyrimidine rings with a methylthio group.

Properties

Molecular Formula

C12H12N6S

Molecular Weight

272.33 g/mol

IUPAC Name

3-methyl-N-(2-methylsulfanylphenyl)triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C12H12N6S/c1-18-12-10(16-17-18)11(13-7-14-12)15-8-5-3-4-6-9(8)19-2/h3-7H,1-2H3,(H,13,14,15)

InChI Key

LKRZEVMXCZGECS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NC3=CC=CC=C3SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.